molecular formula C5H2F2INO B8460649 3,5-difluoro-4-iodopyridin-2(1H)-one

3,5-difluoro-4-iodopyridin-2(1H)-one

Cat. No.: B8460649
M. Wt: 256.98 g/mol
InChI Key: BIEAFGQFWBQNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-iodopyridin-2(1H)-one is a fluorinated and iodinated pyridinone derivative characterized by a six-membered aromatic ring with a ketone group at position 2, fluorine substituents at positions 3 and 5, and an iodine atom at position 2. Its structure combines halogenated substituents with a pyridinone core, which is a common scaffold in drug discovery for its hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C5H2F2INO

Molecular Weight

256.98 g/mol

IUPAC Name

3,5-difluoro-4-iodo-1H-pyridin-2-one

InChI

InChI=1S/C5H2F2INO/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H,9,10)

InChI Key

BIEAFGQFWBQNMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=O)N1)F)I)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Comparison Compound 1: 5-(3,5-Difluorophenyl)pyridin-2(1H)-one (CAS 928324-57-6)

  • Core Structure : Pyridin-2(1H)-one with a 3,5-difluorophenyl group at position 3.
  • Key Differences: Unlike 3,5-difluoro-4-iodopyridin-2(1H)-one, this compound lacks iodine and positions fluorine on a phenyl ring rather than directly on the pyridinone core. The fluorine atoms here enhance lipophilicity and metabolic stability, while the absence of iodine limits its utility in Suzuki or Ullmann coupling reactions .

Comparison Compound 2: (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-pyrrolo[1,2-b]pyridazine Derivatives

  • Core Structure : Pyrrolo[1,2-b]pyridazine with a difluoro-iodophenylmethyl group.
  • Key Differences: This compound, described in a 2024 European patent, shares the 2,3-difluoro-4-iodophenyl motif but incorporates it into a fused bicyclic system. The iodine here likely serves as a synthetic handle for further functionalization, similar to its role in this compound.

Functional and Pharmacological Implications

Physicochemical Properties

Property This compound 5-(3,5-Difluorophenyl)pyridin-2(1H)-one
Molecular Weight ~285.0 g/mol ~207.2 g/mol
Halogen Substituents 2 F, 1 I 2 F (on phenyl ring)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 (lower lipophilicity)
Hydrogen Bond Donors 1 (pyridinone -OH) 1 (pyridinone -OH)

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